molecular formula C16H21N3O2 B2624341 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1334370-79-4

1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No. B2624341
CAS RN: 1334370-79-4
M. Wt: 287.363
InChI Key: YKYCASKEHXGNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone” is a chemical compound . It has immense potential for scientific research.


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17N3O, and its molecular weight is 183.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the retrieved sources .

Mechanism of Action

The exact mechanism of action of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is not fully understood. However, studies have shown that it may act on various molecular targets, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). These molecular targets are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent in various fields of research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone involves a multi-step process that includes the reaction of 4-phenylpiperazine with ethyl chloroacetate, followed by the cyclization of the intermediate product with 2,2-dimethylpropanoic acid. The final step involves the reduction of the resulting azetidine-1-carbonyl compound to yield this compound.

Scientific Research Applications

1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone has been studied extensively for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety and hazards associated with “1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone” are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

1-[3-(4-phenylpiperazine-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13(20)19-11-14(12-19)16(21)18-9-7-17(8-10-18)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYCASKEHXGNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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